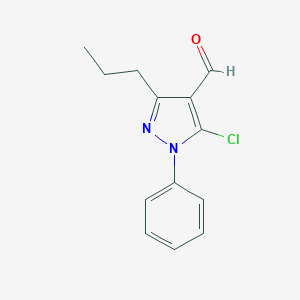

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde

Overview

Description

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family . Pyrazoles are important structural motifs found in many biologically and pharmaceutically active compounds . They possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Synthesis Analysis

The synthesis of 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde involves a series of reactions . The title compound was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation . The synthesis of 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde was carried out by the treatment of 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK in pyridine .Molecular Structure Analysis

The crystal structure of this compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P21/c with unit cell parameters a = 6.7637(4) Å, b = 6.8712(3) Å, c = 22.4188(10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . X-Ray reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications

Synthesis of New Pyrazole Derivatives

The compound is used in the synthesis of new pyrazole derivatives . The crystal structure of these derivatives is determined using the X-ray diffraction method .

Biological and Pharmaceutical Applications

Pyrazole derivatives, including this compound, have attracted attention due to their wide spectrum of biological activities. They have been found to possess antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . Many pyrazoles are currently being tested and clinically evaluated as potential new drugs .

3. Intermediate for Synthesis of Other Compounds This compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .

4. Applications in Coordination Chemistry and Organometallic Chemistry Pyrazoles, including this compound, have applications in coordination chemistry and organometallic chemistry .

5. Use as a Scaffold in the Synthesis of Bioactive Chemicals Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . This compound, being a pyrazole derivative, likely shares this application.

Green Synthesis and Microwave-Assisted Synthesis

Pyrazole derivatives, including this compound, are involved in green synthesis and microwave-assisted synthesis processes .

Mechanism of Action

Target of Action

Pyrazole derivatives, in general, have been found to interact with a wide range of biological targets due to their diverse biological activities .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

5-chloro-1-phenyl-3-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-2-6-12-11(9-17)13(14)16(15-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHVPNKNEWYHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)